Introduction: A Novel Scaffold for Modern Drug Discovery
Introduction: A Novel Scaffold for Modern Drug Discovery
An In-depth Technical Guide to 3-Fluoropiperidine-3-carbonitrile: Properties, Synthesis, and Applications
3-Fluoropiperidine-3-carbonitrile is a heterocyclic building block of significant interest to medicinal chemists and drug development professionals. Its structure, which incorporates a piperidine ring—a privileged scaffold in pharmaceuticals—with a fluorine atom and a nitrile group at a quaternary C3 position, offers a unique combination of properties.[1] The strategic placement of fluorine can profoundly influence a molecule's physicochemical and pharmacological profile, including metabolic stability, basicity (pKa), and binding affinity.[2][3] The nitrile group provides a versatile synthetic handle for further molecular elaboration. This guide provides a comprehensive overview of the chemical properties, potential synthetic routes, reactivity, and applications of this valuable compound, offering field-proven insights for its use in research and development.
Core Chemical and Physical Properties
Understanding the fundamental properties of 3-Fluoropiperidine-3-carbonitrile is the first step in its effective application. While extensive experimental data is not publicly available for this specific compound, its key characteristics can be summarized and predicted based on its structure and data from similar fluorinated piperidines.
Molecular Structure and Identifiers
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Molecular Formula: C₆H₉FN₂
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Molecular Weight: 128.15 g/mol
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CAS Number: 1265323-71-4[4]
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Structure: (Self-generated image, not from a direct source) The molecule possesses a chiral center at the C3 position, meaning it can exist as two enantiomers, (R)-3-Fluoropiperidine-3-carbonitrile and (S)-3-Fluoropiperidine-3-carbonitrile. The stereochemistry is critical in drug design, as different enantiomers can exhibit vastly different biological activities.
Physicochemical Data Summary
The following table summarizes the available and predicted physicochemical properties. Much of the data from supplier safety data sheets is listed as "not available," which is common for specialized research chemicals.
| Property | Value/Information | Source |
| Physical State | Solid or liquid (not specified) | [4] |
| Color | Data not available | [4] |
| Odor | Data not available | [4] |
| Melting Point | Data not available | [4] |
| Boiling Point | Data not available | [4] |
| pKa (Predicted) | ~8.5 (for the piperidinium ion) | [5] |
| Storage | Store at 2-8°C in a cool, dry place | [5] |
Causality Insight: The predicted pKa is a crucial parameter. The electron-withdrawing effect of the adjacent fluorine atom is known to lower the basicity of the piperidine nitrogen compared to piperidine itself (pKa ~11.2). This modulation is a key strategy used in drug design to reduce off-target effects, such as hERG channel affinity, which can lead to cardiotoxicity.[3][6][7]
Spectroscopic Characterization
Confirming the identity and purity of 3-Fluoropiperidine-3-carbonitrile requires spectroscopic analysis. The following are the expected characteristic signals.
| Technique | Expected Observations |
| ¹H NMR | Complex multiplets in the range of ~1.5-3.5 ppm corresponding to the piperidine ring protons. Signals for protons on C2 and C4 will show coupling to the fluorine atom (²JH-F and ³JH-F). The N-H proton signal will be a broad singlet, exchangeable with D₂O. |
| ¹³C NMR | 5 signals for the piperidine ring carbons and 1 signal for the nitrile carbon (~118-122 ppm). The key signal is the C3 carbon, which will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JC-F ≈ 180-250 Hz). |
| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with adjacent protons. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (~3300-3400 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), a sharp C≡N (nitrile) stretch (~2240 cm⁻¹), and a strong C-F stretch (~1000-1100 cm⁻¹). |
Synthesis, Reactivity, and Synthetic Utility
Plausible Synthetic Strategies
One potential route is the electrophilic fluorination of a protected 3-cyano-piperidine derivative. The acidity of the proton at C3 in an N-protected 3-cyanopiperidine could be leveraged for deprotonation followed by quenching with an electrophilic fluorine source like N-Fluorobenzenesulfonimide (NFSI) or Selectfluor.
Caption: A plausible synthetic workflow for 3-Fluoropiperidine-3-carbonitrile.
Expertise Insight: The choice of a protecting group for the piperidine nitrogen (like Boc) is critical. It prevents side reactions and can influence the stereochemical outcome of the fluorination step. The final deprotection step with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) yields the desired secondary amine, often as a salt.[8]
Reactivity Profile
The molecule's reactivity is governed by its three key functional groups:
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Secondary Amine (Piperidine NH): This nitrogen is basic and nucleophilic. It readily undergoes standard amine reactions such as N-alkylation, N-acylation, sulfonylation, and reductive amination. This is the primary site for connecting the scaffold to other parts of a target molecule.
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Nitrile (C≡N): The nitrile group is a highly versatile synthetic handle. It can be:
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Hydrolyzed to a carboxylic acid or an amide.
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Reduced to a primary amine (-CH₂NH₂).
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Converted into a tetrazole ring , a common bioisostere for carboxylic acids in drug design.
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-
C-F Bond: The fluorine atom at a quaternary carbon is generally robust and metabolically stable due to the strength of the C-F bond.[2] Its primary role is steric and electronic, influencing the conformation and properties of the piperidine ring rather than participating in reactions.
Applications in Drug Discovery
The 3-fluoropiperidine-3-carbonitrile scaffold is valuable for fragment-based drug discovery (FBDD) and lead optimization. Its utility stems from the combined benefits of its constituent parts.
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Increased 3D Complexity: The quaternary center at C3 creates a defined three-dimensional shape, moving away from the "flat" molecules that often populate screening libraries. This increased sp³ character is highly desirable for improving selectivity and developing novel intellectual property.[8]
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Metabolic Stability: The C-F bond can block sites of oxidative metabolism, potentially increasing a drug's half-life and oral bioavailability.[2]
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pKa Modulation: As discussed, the α-fluorine atom lowers the pKa of the piperidine nitrogen, which can be crucial for optimizing a drug's pharmacokinetic profile and reducing side effects.[3]
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Vector for Further Synthesis: The nitrile group provides a reliable attachment point for exploring the surrounding chemical space, allowing chemists to systematically modify a lead compound.
Caption: Logical flow of how the scaffold's properties contribute to drug optimization.
Safety and Handling
As a research chemical, 3-Fluoropiperidine-3-carbonitrile must be handled with appropriate care. The following information is synthesized from available Safety Data Sheets (SDS) for this compound and structurally related chemicals.[4][9][10]
GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement |
| GHS07 | H302: Harmful if swallowed.[9] | |
| H315: Causes skin irritation.[9][10] | ||
| H319: Causes serious eye irritation.[9][10] | ||
| H335: May cause respiratory irritation.[9][10] |
(Self-generated image, not from a direct source)
Recommended Handling and Storage
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]
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Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9][11]
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Handling: Avoid breathing dust, fumes, or vapors.[10] Do not get in eyes, on skin, or on clothing.[11] Wash hands thoroughly after handling.[9]
-
Storage: Store locked up in a tightly closed container in a cool, dry, and well-ventilated place.[10]
Experimental Protocols
The following protocols are generalized procedures that serve as a starting point for the synthetic manipulation of 3-Fluoropiperidine-3-carbonitrile.
Protocol 1: General Procedure for N-Acetylation
This protocol describes the protection of the piperidine nitrogen as an acetamide, a common step to prevent its reactivity in subsequent reactions.
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Fluoropiperidine-3-carbonitrile (1.0 eq.).
-
Solvent: Dissolve the starting material in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq.) or diisopropylethylamine (DIPEA, 1.2 eq.), to the solution and cool the mixture to 0 °C in an ice bath. Causality: The base is required to neutralize the HCl generated during the reaction.
-
Acylation: Add acetyl chloride (1.1 eq.) or acetic anhydride (1.1 eq.) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the N-acetylated product.
Protocol 2: Hydrolysis of Nitrile to Carboxylic Acid
This protocol converts the versatile nitrile group into a carboxylic acid, another key functional group in drug design.
-
Setup: Suspend 3-Fluoropiperidine-3-carbonitrile (1.0 eq.) in a concentrated aqueous acid solution, such as 6M HCl or 50% H₂SO₄.[8]
-
Reaction: Heat the mixture to reflux (typically >100 °C) and stir vigorously for 12-48 hours. Monitor the reaction for the disappearance of the starting material. Expertise Insight: This reaction often requires harsh conditions and long reaction times. The piperidine nitrogen will be protonated under these conditions.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, it may be the hydrochloride salt of the product, which can be collected by filtration.
-
Isolation: Alternatively, neutralize the mixture carefully with a base (e.g., NaOH) to the isoelectric point of the amino acid product, which will cause it to precipitate out of the solution.
-
Purification: The crude amino acid can be purified by recrystallization or ion-exchange chromatography.
References
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ACS Publications. (2024). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Mastering Organic Synthesis with 3-Fluoropyridine-2-carbonitrile: A Guide for Chemists. [Link]
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Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. [Link]
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SCIDAR. (n.d.). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. [Link]
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PubChem. (n.d.). (3R)-3-fluoropiperidine hydrochloride. [Link]
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PubMed. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. [Link]
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Semantic Scholar. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. [Link]
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ResearchGate. (2020). The conformational preferences of 3‐fluoropiperidine (1) and.... [Link]
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Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]
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PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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ResearchGate. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. [Link]
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ResearchGate. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. [Link]
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